![molecular formula C19H39N5O7 B022326 Gentamicin C1a CAS No. 26098-04-4](/img/structure/B22326.png)
Gentamicin C1a
Vue d'ensemble
Description
Gentamicin C1a is a type of gentamycin C and is a natural product found in Cordyceps farinosa, Serratia plymuthica, and other organisms . It is one of the major components of the gentamicin complex . Gentamicin C1a lacks methyl groups on the 2-amino-hexose ring and has a free amine at the 6’ position .
Molecular Structure Analysis
The molecular formula of Gentamicin C1a is C19H39N5O7 . The molecular weight is 449.5 g/mol . The IUPAC name is (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol .
Chemical Reactions Analysis
A two-step chemoenzymatic route has been developed to enable regioselective modification of aminoglycoside antibiotic analogues without the use of protecting groups . This approach allows rapid generation of novel antibiotic analogues .
Physical And Chemical Properties Analysis
The density of Gentamicin C1a is 1.4±0.1 g/cm3 . The boiling point is 675.2±55.0 °C at 760 mmHg . The vapour pressure is 0.0±4.7 mmHg at 25°C . The enthalpy of vaporization is 113.4±6.0 kJ/mol . The flash point is 362.1±31.5 °C . The index of refraction is 1.603 . The molar refractivity is 113.4±0.4 cm3 . The polar surface area is 214 Å2 . The polarizability is 44.9±0.5 10-24 cm3 . The surface tension is 70.4±5.0 dyne/cm . The molar volume is 330.1±5.0 cm3 .
Applications De Recherche Scientifique
Precursor for Etimicin Synthesis
Gentamicin C1a is an important precursor to the synthesis of etimicin, a potent antibiotic . Etimicin is a semi-synthetic derivative of gentamicin C1a and is used in the treatment of various bacterial infections.
Production through Metabolic Engineering
Researchers have been able to engineer a strain of Micromonospora purpurea that solely produces gentamicin C1a . This engineered strain can potentially be used in the industrial production of C1a for the synthesis of etimicin .
Antibiotic with Minimal Cochlear Effects
Studies have shown that gentamicin C1a shows minimal cochlear effects compared to other components of gentamicin . This makes it a safer option for use as an antibiotic, especially in treatments where ototoxicity is a concern.
Broad-Spectrum Antibiotic
Gentamicin C1a is a part of the gentamicin C complex, which is a broad-spectrum aminoglycoside and water-soluble antibiotic . It is effective against a wide range of bacteria, making it an important anti-infective drug in clinical uses.
Pharmacokinetics in Animal Models
The pharmacokinetics of gentamicin C1a has been studied in animal models like piglets . Such studies help in understanding the absorption, distribution, metabolism, and excretion of the drug, which is crucial for determining appropriate dosages and schedules for treatment.
Therapeutic Efficacy in Veterinary Medicine
Gentamicin C1a, as a part of the gentamicin complex, is used in veterinary medicine for the treatment of bacterial infections in various animal species . Its efficacy and safety profile make it a valuable therapeutic agent in this field.
Mécanisme D'action
Target of Action
Gentamicin C1a primarily targets the 30S ribosomal protein S12 and 16S ribosomal RNA in bacteria such as Escherichia coli (strain K12) and other enteric bacteria . These targets play a crucial role in bacterial protein synthesis.
Mode of Action
Gentamicin C1a interacts with its targets by binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis . This interaction results in the production of faulty or non-existent proteins, thereby inhibiting bacterial growth .
Biochemical Pathways
It is known that aminoglycosides like gentamicin c1a target the 30s ribosomal subunit, disrupting the process of translation and leading to the production of faulty proteins . This disruption can have downstream effects on various cellular processes that rely on these proteins.
Pharmacokinetics
The pharmacokinetics of Gentamicin C1a involves various factors such as absorption, distribution, metabolism, and excretion (ADME). In neonates, it has been found that the clearance of Gentamicin C1a is influenced by changes in the glomerular filtration rate .
Result of Action
The primary result of Gentamicin C1a’s action is the inhibition of bacterial growth. By disrupting protein synthesis, Gentamicin C1a prevents bacteria from producing essential proteins, which leads to faulty or non-existent proteins and ultimately inhibits bacterial growth .
Action Environment
The action, efficacy, and stability of Gentamicin C1a can be influenced by various environmental factors. For instance, in infected piglets, the exposure to Gentamicin C1a was found to be lower and it was eliminated faster compared to healthy piglets . This suggests that the physiological state of the organism can influence the action of Gentamicin C1a.
Safety and Hazards
Orientations Futures
The rise and spread of antimicrobial resistance has necessitated the development of novel antimicrobials which are effective against drug-resistant pathogens . Biocatalytic and chemoenzymatic approaches for the generation of AGA derivatives are of interest as they allow access to more concise and sustainable synthetic routes to novel compounds . This approach allows facile and step-efficient access to novel aminoglycoside compounds under mild reaction conditions and could potentially enable the development of greener, sustainable, and more cost-effective syntheses of novel AGAs .
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGXETMJINRLTH-BOZYPMBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023092 | |
Record name | Gentamicin C1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gentamicin C1a | |
CAS RN |
26098-04-4 | |
Record name | Gentamicin C1a | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26098-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentamicin C1A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gentamicin C1a | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04729 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gentamicin C1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTAMICIN C1A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4A72IATD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Gentamicin C1a exert its antibacterial activity?
A1: [, ] Gentamicin C1a binds to the A-site of the bacterial 16S ribosomal RNA (rRNA), particularly the universally conserved A1408. This interaction disrupts protein synthesis by interfering with the binding of aminoacyl-tRNA to the ribosome, leading to misreading of the genetic code and inhibition of translocation. [, ]
Q2: What is the significance of the A1555G mutation in mitochondrial 12S rRNA concerning Gentamicin C1a?
A2: [] The A1555G mutation increases the structural similarity between human mitochondrial 12S rRNA and bacterial 16S rRNA. This similarity enhances the binding affinity of Gentamicin C1a to the mitochondrial ribosome, potentially leading to ototoxicity. []
Q3: What is the molecular formula and weight of Gentamicin C1a?
A3: The molecular formula of Gentamicin C1a is C21H43N5O7, and its molecular weight is 477.6 g/mol. [, , ]
Q4: Are there any spectroscopic data available for Gentamicin C1a?
A4: Yes, various spectroscopic techniques have been used to characterize Gentamicin C1a, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy. [, , , , ]
Q5: Does the presence of metal ions affect Gentamicin C1a?
A6: [] Gentamicin C1a can form complexes with metal ions like copper(II). While these complexes have been implicated in aminoglycoside toxicity, studies suggest that they might not form under physiological conditions due to competition from other metal-binding agents. []
Q6: Which structural features of Gentamicin C1a are crucial for its antibacterial activity?
A7: [] Rings I and II, particularly the amino groups at positions 1 and 3 within ring II, are essential for binding to the bacterial ribosome. Modifications to these rings often lead to a decrease in activity. []
Q7: What is the impact of N-alkylation at the C-6′ position of Gentamicin C1a?
A8: [] Chemoenzymatic N-alkylation at the C-6′ position has led to the synthesis of novel Gentamicin C1a analogues. Some of these analogues exhibit antibacterial activity, including against aminoglycoside-resistant Escherichia coli. []
Q8: Are there any challenges in formulating Gentamicin C1a?
A9: Gentamicin C1a is a highly polar cationic compound, which can pose challenges in terms of solubility and stability during formulation. []
Q9: How do the pharmacokinetic properties of different Gentamicin C components compare?
A10: Studies in beagles and horses have shown significant differences in the pharmacokinetic profiles of Gentamicin C1, C1a, and C2, particularly in their clearance and volume of distribution. [, ] These differences may have clinical implications for dosage and potential toxicity.
Q10: Have there been any animal studies conducted with Gentamicin C1a?
A12: Yes, several studies have investigated the toxicity and efficacy of Gentamicin C1a in various animal models, including rats, rabbits, and dogs. [, , , , ]
Q11: What are the common mechanisms of resistance to Gentamicin C1a?
A13: [] The most common mechanism of resistance is the production of aminoglycoside-modifying enzymes, particularly acetyltransferases. These enzymes inactivate the antibiotic by transferring an acetyl group to specific positions, reducing its binding affinity to the ribosome. []
Q12: Is there cross-resistance between Gentamicin C1a and other aminoglycosides?
A14: [, ] Yes, cross-resistance can occur due to shared resistance mechanisms, such as the presence of specific aminoglycoside-modifying enzymes. The resistance profile of Gentamicin C1a against certain bacterial strains can differ from other aminoglycosides. [, ]
Q13: What analytical techniques are commonly used to characterize and quantify Gentamicin C1a?
A15: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) and evaporative light scattering detection (ELSD), are widely used for the analysis of Gentamicin C1a and its related substances. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.